molecular formula C11H15N5S B6437199 3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole CAS No. 2549007-02-3

3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole

Cat. No.: B6437199
CAS No.: 2549007-02-3
M. Wt: 249.34 g/mol
InChI Key: BCFGKCJMHAXCEN-UHFFFAOYSA-N
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Description

The compound 3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole features a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and an azetidine ring at position 5. The azetidine ring is further functionalized with a 4-methylpyrazole moiety via a methylene linker. This structure combines heterocyclic motifs known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The azetidine ring introduces conformational rigidity, while the pyrazole group may enhance lipophilicity and target binding.

Properties

IUPAC Name

3-methyl-5-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S/c1-8-3-12-16(4-8)7-10-5-15(6-10)11-13-9(2)14-17-11/h3-4,10H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFGKCJMHAXCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC(=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary from mild to harsh, depending on the desired transformation and the stability of the compound .

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, alkylated, or halogenated products. These derivatives can exhibit different biological activities and chemical properties .

Scientific Research Applications

3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole Derivatives

1,3,4-Thiadiazoles ()

Compounds such as 9b (IC50 = 2.94 µM against HepG2) and 12a (IC50 = 1.19 µM against HepG2 and 3.4 µM against MCF-7) feature a 1,3,4-thiadiazole core with triazole and phenyl substituents. These derivatives exhibit potent antitumor activity due to their planar structure, which facilitates intercalation with DNA or enzyme inhibition.

1,2,4-Triazolo-thiadiazoles ()

Synthesized from isoniazid, these compounds (e.g., 3a-g ) combine 1,2,4-triazolo and thiadiazole rings. Their activity against Mycobacterium tuberculosis highlights the role of nitrogen-rich heterocycles in targeting microbial enzymes. The target compound’s azetidine-pyrazole substituent may offer improved selectivity over these derivatives .

Table 1: Thiadiazole-Based Compounds

Compound Class Core Structure Key Substituents Biological Activity Reference
1,3,4-Thiadiazole 1,3,4-Thiadiazole Triazole, phenyl Antitumor (HepG2: 2.94 µM)
1,2,4-Triazolo-thiadiazole 1,2,4-Triazolo[3,4-b] Pyridinyl, aromatic acids Antimycobacterial
Target Compound 1,2,4-Thiadiazole Azetidine, 4-methylpyrazole Hypothesized anticancer

Azetidine-Containing Compounds

Azetidine’s strained four-membered ring confers unique pharmacokinetic properties. For example, 9c in (thiazole-triazole acetamide) uses a triazole linker for rigidity, whereas the target compound’s azetidine may enhance metabolic stability compared to larger rings (e.g., piperidine). The methylene spacer between azetidine and pyrazole could also improve solubility .

Pyrazole Derivatives

Pyrazol-ones ()

Compounds like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () demonstrate how pyrazole substituents influence bioactivity.

Thiazole-Triazole Hybrids ()

Derivatives such as 9a-e combine thiazole and triazole rings with benzodiazole groups. These compounds show promising docking scores in enzymatic studies, suggesting synergistic interactions between heterocycles. The target compound’s 1,2,4-thiadiazole core may offer different hydrogen-bonding patterns compared to thiazole-triazole systems .

Structure-Activity Relationship (SAR) Insights

  • Ring Size and Flexibility : Azetidine’s rigidity may reduce off-target interactions compared to five-membered rings (e.g., pyrrolidine).
  • Substituent Effects : The 4-methylpyrazole group balances lipophilicity and steric bulk, contrasting with polar substituents in ’s oxadiazoles.
  • Electronic Properties : The 1,2,4-thiadiazole core’s electron-deficient nature may enhance interactions with nucleophilic residues in target proteins.

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